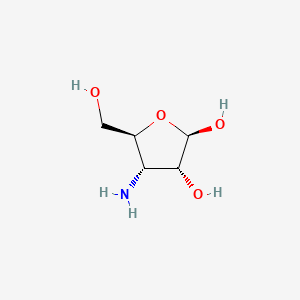![molecular formula C9H12N2O B575367 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one CAS No. 177910-85-9](/img/structure/B575367.png)
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one” is a chemical compound with the CAS Number: 177910-85-9 . Its IUPAC name is 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone . The compound has a molecular weight of 164.21 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one” is 1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridine derivatives, including this compound, have attracted attention in medicinal chemistry. Researchers explore their pharmacological activities, such as anti-inflammatory, antiviral, and anticancer effects. The compound’s structural features make it a promising scaffold for designing novel drugs. For instance, modifications to its imidazole ring or side chains could lead to potent inhibitors targeting specific enzymes or receptors .
Optoelectronic Devices
Imidazo[1,2-a]pyridines exhibit luminescent properties, making them valuable for optoelectronic applications. Researchers have synthesized derivatives with enhanced fluorescence, which can be used as emitters in organic light-emitting diodes (OLEDs). These compounds contribute to the development of energy-efficient displays and lighting systems .
Sensors and Detection
Functionalized imidazo[1,2-a]pyridines can serve as sensor materials. Their fluorescence properties change upon interaction with specific analytes, such as metal ions or biomolecules. Researchers explore their use in chemical sensors, biosensors, and environmental monitoring devices. For example, a modified imidazo[1,2-a]pyridine could selectively detect heavy metals in water samples .
Confocal Microscopy
Fluorescent imidazo[1,2-a]pyridine derivatives find applications in confocal microscopy. Their emission properties allow precise imaging of cellular structures and processes. Researchers label specific cellular components with these compounds to visualize biological events in real time. The compound’s stability and brightness are crucial for successful imaging .
Materials Science
Imidazo[1,2-a]pyridines contribute to materials science. Researchers incorporate them into polymers, nanoparticles, and thin films. These materials exhibit unique electronic and optical properties, making them suitable for electronic devices, solar cells, and coatings. The compound’s π-conjugated system enhances charge transport and light absorption .
Synthetic Chemistry
The synthesis of imidazo[1,2-a]pyridine derivatives involves diverse reactions, such as cyclizations, cross-couplings, and functional group transformations. Researchers explore efficient synthetic routes to access these compounds. The compound’s versatile reactivity allows for the creation of libraries for drug discovery and other applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been associated with a variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Mode of Action
It is known that imidazo[1,2-a]pyrimidines interact with their targets to exert their effects
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of cellular responses . For example, the Gaq protein subfamily, which is known to be modulated by similar compounds, activates the enzyme phospholipase C-b, leading to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate into diacylglycerol and myo-inositol 1,4,5-trisphosphate .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Propiedades
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWLPZFKVZUHMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2CCCCC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)


![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)



![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)


